![molecular formula C18H27N5O5S2 B6426298 3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1251575-91-3](/img/structure/B6426298.png)

3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

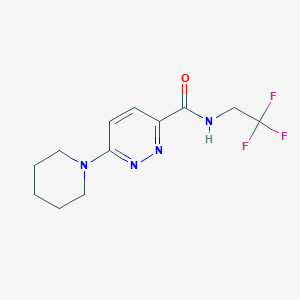

The compound “3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione” is a complex organic molecule. It contains several functional groups and rings, including an oxazole ring, a piperazine ring, a pyrazole ring, and a thiolane ring . The oxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms . The thiolane ring is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of this compound could involve several steps, each introducing a different functional group or ring to the molecule. The exact synthesis process would depend on the starting materials and the desired route of synthesis . Oxazole derivatives have been synthesized and screened for various biological activities . The synthesis of oxazole derivatives has been an interesting field for a long time due to its increasing importance in the field of medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis . For example, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of various functional groups and rings in the molecule provides multiple sites for chemical reactions to occur . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the boiling point, melting point, solubility, and stability can be determined experimentally . The presence of various functional groups and rings in the molecule can also influence its physical and chemical properties .Aplicaciones Científicas De Investigación

Inhibitors for Bromodomain and Extraterminal Domain (BET)

The compound has been used as a lead compound to develop a variety of compounds, which exhibited remarkable BRD4 protein inhibitory activities . Specifically, compound 39, which was developed from this compound, inhibited BRD4 (BD1) protein with an IC 50 of 0.003 μM, superior to the lead compound . This suggests that the compound could be used in the development of BET inhibitors, which are a promising therapeutic target for various hematologic cancers .

Antiproliferative Activity

The compound has shown significant antiproliferative activity. For instance, compound 39, derived from this compound, showed an IC 50 = 2.1 μM in antiproliferation activity against U266 cancer cells . This suggests that the compound could be used in the development of anticancer drugs.

Cell Cycle Arrest and Apoptosis Induction

Compound 39, derived from this compound, could arrest tumor cells into the G0/G1 phase and induce apoptosis . This is consistent with its results in inhibiting cell proliferation, suggesting that the compound could be used in cancer therapy to halt the growth of cancer cells and induce their death.

Analgesic and Anti-inflammatory Applications

Isoxazole derivatives, which include the compound , have shown prominent potential as analgesic and anti-inflammatory agents . This suggests that the compound could be used in the development of pain relief and anti-inflammatory drugs.

Antimicrobial Applications

Isoxazole derivatives have also shown antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial drugs.

Antiviral Applications

The compound could potentially be used in the synthesis of sulfonamide derivatives containing 1,3,4-thiadiazole rings, which have been screened for their anti-TMV (Tobacco Mosaic Virus) activities . This suggests that the compound could be used in the development of antiviral drugs.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with isoxazole and pyrazole moieties have been reported to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity The sulfonyl group attached to the piperazine ring could potentially influence the compound’s interaction with its targets

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer progression, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response .

Result of Action

Given the wide range of biological activities associated with isoxazole and pyrazole derivatives, the effects could potentially include reduced inflammation, inhibited cancer cell growth, suppressed microbial or viral replication, altered neuronal signaling, improved mood, and modulated immune response .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicinal chemistry . The diverse biological potential of oxazole derivatives makes them promising candidates for the development of new drugs .

Propiedades

IUPAC Name |

3-[4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5S2/c1-12-17(14(3)23(19-12)16-5-10-29(24,25)11-16)21-6-8-22(9-7-21)30(26,27)18-13(2)20-28-15(18)4/h16H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXWFNHLQRBHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6426218.png)

![2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6426244.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6426253.png)

![3-(2-methoxynaphthalen-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6426261.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide](/img/structure/B6426264.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B6426282.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426287.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6426304.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)

![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)

![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)